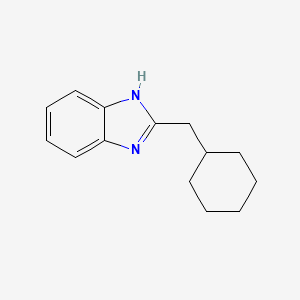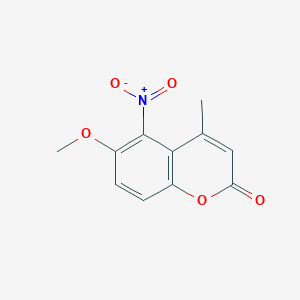
Hexabutylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexabutylbenzene is an organic compound characterized by a benzene ring substituted with six butyl groups. This compound belongs to the family of alkylbenzenes, which are known for their diverse chemical properties and applications. This compound is a colorless, slightly greasy liquid at room temperature and has a molecular formula of C30H54.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexabutylbenzene can be synthesized through the alkylation of benzene with butyl groups. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hexabutylbenzene undergoes various chemical reactions, including:
Oxidation: The butyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form hexabutylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where one or more butyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Butylbenzoic acids or butyl ketones.
Reduction: Hexabutylcyclohexane.
Substitution: Halogenated hexabutylbenzenes.
Wissenschaftliche Forschungsanwendungen
Hexabutylbenzene has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Wirkmechanismus
The mechanism by which hexabutylbenzene exerts its effects involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes. Additionally, this compound can participate in various chemical reactions, influencing the pathways and outcomes of these reactions.
Vergleich Mit ähnlichen Verbindungen
n-Butylbenzene: A simpler alkylbenzene with a single butyl group attached to the benzene ring.
sec-Butylbenzene: An isomer of butylbenzene with the butyl group attached to the second carbon atom of the benzene ring.
tert-Butylbenzene: Another isomer with the butyl group attached to the central carbon atom, forming a highly branched structure.
Uniqueness of Hexabutylbenzene: this compound is unique due to the presence of six butyl groups, which significantly influence its chemical properties and reactivity. This high degree of substitution makes it distinct from other alkylbenzenes, providing unique opportunities for research and applications in various fields.
Eigenschaften
CAS-Nummer |
106821-88-9 |
|---|---|
Molekularformel |
C30H54 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexabutylbenzene |
InChI |
InChI=1S/C30H54/c1-7-13-19-25-26(20-14-8-2)28(22-16-10-4)30(24-18-12-6)29(23-17-11-5)27(25)21-15-9-3/h7-24H2,1-6H3 |
InChI-Schlüssel |
JLPGZYVJNVQNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=C(C(=C1CCCC)CCCC)CCCC)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
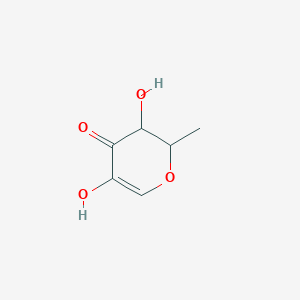

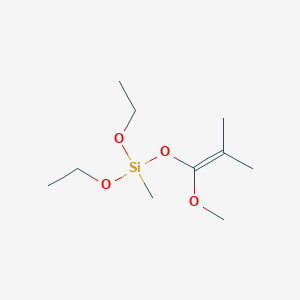
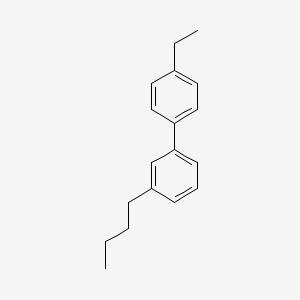

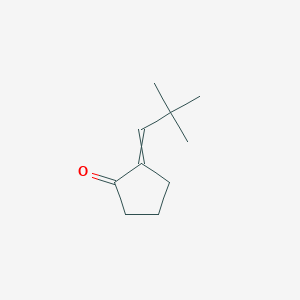



![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
